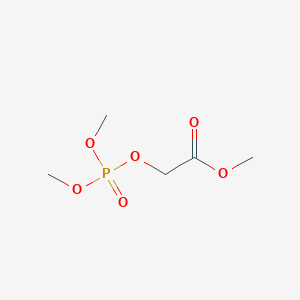![molecular formula C14H8F3N B1351438 3-[4-(Trifluoromethyl)phenyl]benzonitrile CAS No. 893734-90-2](/img/structure/B1351438.png)
3-[4-(Trifluoromethyl)phenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Trifluoromethyl)phenyl]benzonitrile, also known as TFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMB is a white crystalline powder that is soluble in organic solvents and is commonly used as a building block in the synthesis of other compounds.
科学的研究の応用
Enhancing Polymer Solar Cells
The compound has also been used as an additive in polymer solar cells (PSCs). The addition of a perfluorinated compound derived from 3-[4-(Trifluoromethyl)phenyl]benzonitrile to PSCs with specific blend films has led to increased power conversion efficiencies. This improvement is attributed to the enhanced short circuit current and fill factor, which are crucial for the performance of solar cells. The compound aids in ordering the polymer chains, resulting in higher absorbance, larger crystal size, and enhanced mobility of charge carriers (Jeong et al., 2011).
In the Field of Organic Electronics
Additionally, the compound has found applications in the field of organic electronics. It has been used in the synthesis of new nonsteroidal androgen receptor antagonists for dermatological indications. The compound's unique structure and properties make it suitable for creating potent, selective, and active in vivo compounds without the risk of unwanted systemic side effects due to its primary pharmacology (Li et al., 2008).
Applications in High Voltage Lithium Ion Batteries
Moreover, 3-[4-(Trifluoromethyl)phenyl]benzonitrile and its derivatives have been used as electrolyte additives in high voltage lithium ion batteries. Specifically, one derivative was shown to significantly improve the cyclic stability of a specific cathode material, leading to better performance and durability of the batteries. The additive forms a low-impedance protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing unwanted chemical reactions (Huang et al., 2014).
作用機序
Target of Action
It is known that trifluoromethyl groups are often used in medicinal chemistry to improve the potency and selectivity of drugs .
Mode of Action
The trifluoromethyl group is known to influence the electronic properties of the molecule, potentially affecting its interaction with its targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals , which could potentially impact the bioavailability of 3-[4-(Trifluoromethyl)phenyl]benzonitrile.
Result of Action
The trifluoromethyl group is known to enhance the potency and selectivity of pharmaceuticals , which could potentially influence the effects of 3-[4-(Trifluoromethyl)phenyl]benzonitrile.
特性
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGRFIOYNFHFIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400582 |
Source


|
| Record name | 3-[4-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]benzonitrile | |
CAS RN |
893734-90-2 |
Source


|
| Record name | 3-[4-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)






![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)


![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

